2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
Description
"2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide" is a triazole-based acetamide derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(5-chloro-2-methylphenyl)-α-chloroacetamide in the presence of KOH . Its core structure combines a furan-substituted triazole ring linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 5-chloro-2-methylphenyl group. The compound exhibits significant anti-exudative activity in rodent models, with studies demonstrating efficacy comparable to or exceeding the reference drug diclofenac sodium at doses of 10 mg/kg .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-9-4-5-10(16)7-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMYEFUQSGNFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with furfural.
Formation of the Sulfanyl Group: The sulfanyl group is incorporated through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the triazole-furan intermediate with 5-chloro-2-methylphenyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets.
Comparison with Similar Compounds
The pharmacological and structural properties of this compound can be contextualized against related derivatives by analyzing variations in the triazole ring substituents, acetamide-linked aryl groups, and biological activities. Below is a detailed comparison:
Structural Variations
Key Findings
Anti-Exudative Activity : The target compound’s 5-chloro-2-methylphenyl group confers superior anti-exudative activity compared to dimethylphenyl analogs . Derivatives with electron-withdrawing groups (e.g., chloro, nitro) at the para or meta positions of the aryl ring show enhanced activity .
Structural Flexibility : Pyridine or pyridinium substitutions (e.g., KA3, KA14) improve solubility and broaden pharmacological profiles (antimicrobial, antioxidant) but reduce specificity for anti-exudative pathways .
Steric Effects : Bulky substituents (e.g., trifluoromethyl, benzylthiazole) improve target binding but may limit bioavailability due to increased molecular weight .
Optimization Strategies :
Biological Activity
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has gained attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 307.78 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.
Biological Activity Overview
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-triazole nucleus have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .
- A study reported that triazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 8 μg/mL against various pathogens .
- Anticancer Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may also interact with various receptors involved in inflammatory responses or cancer signaling pathways.
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity Against Cancer Cells :
Data Table: Biological Activities of Related Triazole Compounds
Q & A
Q. What synthetic routes are available for synthesizing this compound, and how can reaction conditions be optimized?
The compound is synthesized via a multi-step process:
- Step 1 : Alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH to form the acetamide backbone .
- Step 2 : Paal-Knorr condensation to modify the 4th position of the triazole ring into a pyrolium fragment, enhancing structural diversity .
- Optimization : Reaction yields depend on solvent choice (e.g., dioxane), temperature (20–25°C), and stoichiometric ratios of reagents like triethylamine and chloroacetyl chloride .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | KOH, α-chloroacetamides | 60–75% | |
| 2 | Paal-Knorr, pyrolium | 50–68% |
Q. Which analytical techniques are critical for structural characterization?
- X-ray Crystallography : Resolves 3D conformation, including triazole ring planarity and sulfanyl-acetamide bond angles .
- NMR Spectroscopy : Confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, triazole NH₂ at δ 5.8 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. How is anti-exudative activity initially assessed in preclinical models?
- In vivo models : Administer doses of 10–50 mg/kg to rats with carrageenan-induced pleurisy. Measure exudate volume reduction and leukocyte migration inhibition .
- Key Metrics :
- 30–45% exudate reduction at 25 mg/kg .
- Dose-dependent suppression of TNF-α and IL-6 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance anti-exudative efficacy?
SAR optimization involves:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl residue’s 4th position increases activity by 20–35% .
- Triazole Modifications : Replacing the furan-2-yl group with bulkier substituents (e.g., cycloheptyl) improves metabolic stability but may reduce solubility .
Table 2 : Substituent Effects on Activity
| Substituent (Position) | Activity Increase (%) | Notes |
|---|---|---|
| Cl (4th) | 30 | Enhanced lipophilicity |
| NO₂ (4th) | 35 | Higher receptor affinity |
| OCH₃ (3rd) | 15 | Improved solubility |
Q. What computational strategies predict binding modes to inflammatory targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 or NF-κB. The triazole sulfanyl group shows hydrogen bonding with Arg120 (COX-2) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Co-solvents : Use PEG-400 or cyclodextrin complexes to improve aqueous solubility (up to 2.5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release, enhancing bioavailability by 3-fold .
Q. How should contradictory data on biological activity be analyzed?
- Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum protein interference).
- Methodology :
Normalize data to positive controls (e.g., dexamethasone).
Validate using orthogonal assays (e.g., ELISA for cytokines vs. pleurisy models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
